molecular formula C9H18O B1594168 1-Propylcyclohexanol CAS No. 5445-24-9

1-Propylcyclohexanol

Cat. No. B1594168
CAS RN: 5445-24-9
M. Wt: 142.24 g/mol
InChI Key: PYLPYOPJKOJRNP-UHFFFAOYSA-N
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Description

1-Propylcyclohexanol, also known as Cyclohexanol, 1-propyl-, is a chemical compound with the formula C9H18O . It has a molecular weight of 142.2386 . The IUPAC Standard InChI for 1-Propylcyclohexanol is InChI=1S/C9H18O/c1-2-6-9(10)7-4-3-5-8-9/h10H,2-8H2,1H3 .


Molecular Structure Analysis

The molecular structure of 1-Propylcyclohexanol is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Propylcyclohexanol has a density of 0.9±0.1 g/cm3, a boiling point of 194.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.1±6.0 kJ/mol and a flash point of 76.5±10.9 °C . The index of refraction is 1.465, and it has a molar refractivity of 43.1±0.3 cm3 . It has 1 H bond acceptor, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Polymers, Spices, and Medicines Production

    • Cyclohexanols, such as propylcyclohexanol, serve as important feedstock in the production of polymers, spices, and medicines. Research on cobalt-based catalysts has shown their effectiveness in converting lignin-derived phenols to cyclohexanols, with propylcyclohexanol achieving high purity under specific conditions. This suggests the potential of 1-Propylcyclohexanol in industrial applications related to sustainable chemistry (Liu et al., 2017).
  • Catalysis in Asymmetric Transfer Hydrogenation

    • 1-Propylcyclohexanol-related compounds have been used in the synthesis of novel chiral macrocyclic ONNO-type ligands. These ligands, combined with iridium hydride complexes, have been applied in the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols. This highlights the role of 1-Propylcyclohexanol derivatives in catalysis and asymmetric synthesis, which is vital in pharmaceutical and fine chemical manufacturing (Chen et al., 2007).
  • Liquid Crystal Display Manufacturing

    • cis-4-Propylcyclohexanol, closely related to 1-Propylcyclohexanol, is a key intermediate in synthesizing materials used in liquid crystal displays. A study demonstrated the efficient synthesis of cis-4-Propylcyclohexanol using a mutant alcohol dehydrogenase, presenting a green production method for this important chemical in the display industry (Wu et al., 2022).
  • Surfactant and Corrosion Inhibition

    • Cyclohexanol derivatives, similar to 1-Propylcyclohexanol, have been investigated as surfactants and corrosion inhibitors. Their effectiveness in reducing the critical micelle concentration and increasing the micellar degree of ionization suggests potential applications in industrial processes involving carbon steel and hydrochloric acid solutions (Abu-Hamdiyyah & Kumari, 1990).
  • Pharmaceutical Synthesis

    • 1-Propylcyclohexanol and related compounds have been used as intermediates in synthesizing antidepressant drugs. Research on yeast reductase YOL151W demonstrated the high enantioselectivity in producing (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate crucial for antidepressant drug synthesis (Choi et al., 2010).
  • Polymerization Processes

    • The polymerization of epoxides like 1,2-epoxypropane and 1,2-epoxycyclohexane, which are related to 1-Propylcyclohexanol, has been catalyzed using diethylzinc and polyhydric phenol or phenol as catalysts. This demonstrates the utility of 1-Propylcyclohexanol derivatives in polymerization, contributing to the development of high-molecular-weight polymers with specific microstructures (Kuran & Listoś, 1994).

Safety And Hazards

1-Propylcyclohexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-propylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-6-9(10)7-4-3-5-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLPYOPJKOJRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202850
Record name 1-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylcyclohexanol

CAS RN

5445-24-9
Record name 1-Propylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-n-Propylcyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21983
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propylcyclohexanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F95498VKV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Zhao, J Hu, P Lu, S Wu, C Liu, Y Sun - Fuel, 2022 - Elsevier
Efficient hydrodeoxygenation of lignin-derived bio-oils to cycloalkanes was achieved over bifunctional RuCoW x /NC catalyst prepared by in situ pyrolysis method. The performance of …
Number of citations: 16 www.sciencedirect.com
B Li, M Driess, JF Hartwig - Journal of the American Chemical …, 2014 - ACS Publications
… For example, 1-propylcyclohexanol underwent hydroxylation in good yield to give two constitutional isomers (4c, 4d) in a 1.6:1 ratio, resulting from hydroxylation of the side chain and …
Number of citations: 130 pubs.acs.org
A Fry, M Lusser - The Journal of Organic Chemistry, 1966 - ACS Publications
Acidic Exchange Experiments.—Approximately 0.24-gsamples (0.1 M solutions) of-methoxy-, p-methyl-,-chloro-, and pdinitrobenzene were refluxed for 24 hr in 15 ml of 80% dioxane-20…
Number of citations: 8 pubs.acs.org
BH Gross, RC Mebane, DL Armstrong - Applied Catalysis A: General, 2001 - Elsevier
Raney nickel in refluxing 2-propanol is an effective catalytic system for cleaving CO bonds in aromatic alcohols by transfer hydrogenolysis. Deoxygenation of alcohols substituted at …
Number of citations: 58 www.sciencedirect.com
CS Aureliano Antunes, M Bietti… - The Journal of …, 2004 - ACS Publications
… The reaction of 1-propylcyclohexanol (3c) led to the formation of 9-iodononan-4-one as major product accompanied by smaller amounts of 1-iodopropane and cyclohexanone. The …
Number of citations: 31 pubs.acs.org
M Bietti, O Lanzalunga, M Salamone - Journal of Photochemistry and …, 2006 - Elsevier
… The reaction of 1-propylcyclohexanol (3c) led to the formation of 9-iodononan-4-one as major product accompanied by smaller amounts of 1-iodopropane and cyclohexanone. The …
Number of citations: 3 www.sciencedirect.com
JJ Eisch, GR Husk - The Journal of Organic Chemistry, 1966 - ACS Publications
Preparation of Cobaltic Sulfate. 4 5—Co2 (S04) 3 was prepared by electrolysis of a saturated CoS04 solution in 10 Nh2s04 at 0 using a platinum anode and copper cathode. The …
Number of citations: 14 pubs.acs.org
P Patiño, M Méndez, J Pastrán, G Gambús… - Energy & …, 2002 - ACS Publications
Oxidation of eight liquid cycloalkanes and two diesel fuels has been studied by using a low pressure high voltage oxygen plasma. Naphthenes were individually oxidized to alcohols …
Number of citations: 17 pubs.acs.org
B Finato, R Lorenzi, P Pelosi - Journal of agricultural and food …, 1992 - ACS Publications
Several derivatives of cyclohexanol and fenchol have been synthesized, as structural models of geosmin, with the aim to provide easy to make and cheap earthy odorants. 1, 2, 2, 6-…
Number of citations: 12 pubs.acs.org
N Srinivasa, S Sriram, C Singh… - Int. J. Curr. Microbiol …, 2017 - researchgate.net
The worldwide 1.5 million fungal species were identified and among them around 10% have been discovered and described. Out of 10%, only1% fungal species has been examined for …
Number of citations: 7 www.researchgate.net

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